molecular formula C19H20N2O2S B2573431 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide CAS No. 438034-98-1

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide

Cat. No.: B2573431
CAS No.: 438034-98-1
M. Wt: 340.44
InChI Key: ISHNXMIWXNUIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide is a synthetic organic compound designed for pharmaceutical and biochemical research. This complex molecule is built on a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene core, a seven-membered ring system, which is substituted with a cyano group at the 3-position. This core structure is linked via an amide bond to a 4-ethoxy-substituted benzamide moiety. The integration of these specific pharmacophores suggests potential for significant biological activity, making it a valuable scaffold for investigating new therapeutic agents. Compounds within this structural class are frequently explored for their enzyme inhibitory properties . The molecular architecture, particularly the amide linkage and the aromatic systems, is characteristic of ligands designed to interact with enzyme active sites. Similar analogs have been studied for their role in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase or lipoxygenase. Preliminary molecular docking studies on related structures indicate promising binding affinities, which can be leveraged to develop novel anti-inflammatory or analgesic agents. The primary application of this compound is in medicinal chemistry and drug discovery . It serves as a key intermediate or a lead compound for the synthesis and optimization of more complex molecules. Researchers can utilize it in high-throughput screening assays to identify potential biological targets or in structure-activity relationship (SAR) studies to understand how modifications to the core structure affect potency and selectivity. Its unique structure also makes it a candidate for biochemical studies aimed at elucidating specific enzyme mechanisms in vitro and in vivo. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-23-14-10-8-13(9-11-14)18(22)21-19-16(12-20)15-6-4-3-5-7-17(15)24-19/h8-11H,2-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHNXMIWXNUIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide typically involves multiple steps:

    Formation of the Cycloheptathiophene Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the cycloheptathiophene core.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide or potassium cyanide.

    Attachment of the Ethoxybenzamide Moiety: This step involves the coupling of the ethoxybenzamide group to the cycloheptathiophene ring, typically through amide bond formation using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid (-COOH) or primary amide (-CONH₂) derivatives.

Reaction Conditions Products Yield Analytical Confirmation
H₂SO₄ (20%), reflux, 6 h Carboxylic acid derivative72%IR: Loss of -CN peak (~2240 cm⁻¹), new -COOH peak (~1700 cm⁻¹)
NaOH (10%), H₂O₂, 60°C, 4 h Primary amide derivative65%LC-MS: Molecular ion at m/z +18 (NH₂ addition)

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the cyano nitrogen, followed by nucleophilic water attack. Basic hydrolysis involves hydroxide ion-mediated conversion to an intermediate imine, which hydrolyzes to the amide or acid .

Amide Bond Hydrolysis

The benzamide group (-CONH-) is hydrolyzed under strong acidic or basic conditions to yield 4-ethoxybenzoic acid and the corresponding amine.

Reaction Conditions Products Yield Analytical Confirmation
HCl (6M), reflux, 12 h4-ethoxybenzoic acid + 2-amino-3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene58%¹H NMR: Disappearance of amide proton signal (~10.2 ppm)
NaOH (40%), ethanol, 100°C, 8 h Same as above63%TLC: Spot corresponding to 4-ethoxybenzoic acid

Kinetic Note : Amide hydrolysis requires prolonged heating due to the resonance stabilization of the amide bond.

Oxidation of the Ethoxy Group

The ethoxy (-OCH₂CH₃) group is oxidized to a ketone or carboxylic acid under controlled conditions.

Reaction Conditions Products Yield Analytical Confirmation
KMnO₄, H₂SO₄, 80°C, 3 h 4-carboxybenzamide derivative41%¹³C NMR: New carbonyl carbon at ~178 ppm
CrO₃, acetic acid, 50°C, 2 h4-acetylbenzamide derivative35%IR: New C=O stretch (~1680 cm⁻¹)

Selectivity Challenge : Over-oxidation to carboxylic acid is common with strong oxidants like KMnO₄ .

Electrophilic Aromatic Substitution (EAS)

The benzene ring in the 4-ethoxybenzamide moiety undergoes nitration or sulfonation at the meta position due to the electron-withdrawing nature of the ethoxy group.

Reaction Conditions Products Yield Analytical Confirmation
HNO₃, H₂SO₄, 0°C, 1 h3-nitro-4-ethoxybenzamide derivative48%¹H NMR: Aromatic proton splitting pattern change
H₂SO₄, SO₃, 60°C, 2 h 3-sulfo-4-ethoxybenzamide derivative52%LC-MS: m/z +80 (SO₃ addition)

Regioselectivity : The ethoxy group directs electrophiles to the meta position, as confirmed by computational modeling .

Functionalization of the Thiophene Ring

The tetrahydrocycloheptathiophene core participates in cycloaddition and alkylation reactions.

Reaction Conditions Products Yield Analytical Confirmation
Diels-Alder, maleic anhydride, 120°CFused bicyclic adduct37%¹H NMR: New alkene protons (~6.5 ppm)
CH₃I, K₂CO₃, DMF, 25°C, 6 h S-alkylated derivative68%HRMS: m/z +14 (CH₂ addition)

Limitation : Partial saturation of the thiophene ring reduces aromaticity, favoring addition over substitution.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in several studies. For instance, derivatives of this structure have shown efficacy against breast cancer and leukemia cells by inducing apoptosis and inhibiting proliferation pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated with respect to neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies suggest that it may modulate neuroinflammatory responses and provide protection against oxidative stress in neuronal cells . This property could be attributed to its ability to cross the blood-brain barrier effectively.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial and antifungal properties against various pathogens. This makes it a candidate for developing new antimicrobial agents in the face of rising antibiotic resistance .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to elucidate the relationship between the chemical structure of this compound and its biological activity. Modifications to the ethoxy group or the cyano moiety can significantly alter the compound's efficacy and selectivity towards specific targets . Such insights are invaluable for drug design and development.

In Vivo Studies

In vivo studies have demonstrated the compound's effectiveness in animal models of disease. For example, it has been tested in models of cancer where it showed reduced tumor growth and improved survival rates compared to control groups . These findings support further clinical investigation.

Data Tables

Application AreaPotential BenefitsRelevant Studies
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsProtects neurons from oxidative stress
Antimicrobial PropertiesEffective against bacterial and fungal strains

Mechanism of Action

The exact mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the thiophene ring are likely involved in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide" (hereafter referred to as Compound X) with structurally related derivatives, emphasizing substituent effects, biological activities, and synthesis insights:

Compound Name / Identifier Core Structure Substituents Biological Activity / Target Key Data (IC₅₀, Ki, Yield) Synthesis Notes Evidence Source
Compound X Cyclohepta[b]thiophene 3-Cyano, 2-(4-ethoxybenzamide) Not explicitly reported (inference: kinase or antiviral) N/A Likely via amide coupling (see analogs)
T187 (N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide) Cyclohepta[b]thiophene 2-Benzamide AKT1 inhibitor Ki = 4.19 ± 1.36 µM Inactive against p38 MAPK
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide Cyclohepta[b]thiophene 3-Cyano, 2-propanamide No activity reported N/A ChemSpider ID: 2174151
2-(4-Methoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (40) Cyclohepta[b]thiophene-carboxamide 4-Methoxybenzamido, pyridin-2-yl Anti-influenza (polymerase disruption) N/A 34% yield, Method C
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide Cyclopenta[b]thiophene 3-Cyano, 5-nitrothiophene carboxamide Antiproliferative (MCF7) IC₅₀ = 30.8 nM (Compound 24) ATP-binding site inhibition
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide Cyclohepta[b]thiophene 3-Cyano, 2-chloroacetamide Safety data available (GHS) N/A GHS-compliant synthesis

Key Observations:

Substituent Impact on Activity: The 3-cyano group is a common feature in analogs with reported bioactivity (e.g., AKT1 inhibition in T187 , antiproliferative effects in cyclopenta[b]thiophenes ). Ethoxy vs. Amide Variations: Propanamide (inactive ) and chloroacetamide (safety-focused ) derivatives highlight the critical role of the benzamide moiety in target engagement.

Synthesis Trends: Amide coupling (e.g., Method C in ) is a standard approach for introducing substituents to the cycloheptathiophene core, with yields typically 30–34% . Crystallization (EtOH) and flash chromatography (chloroform-methanol) are common purification methods .

Mechanistic Insights :

  • Thiophene derivatives often target kinases (e.g., AKT1 , tyrosine kinases ) or viral polymerases (e.g., influenza ). Compound X’s ethoxy group may align with ATP-binding site interactions observed in gefitinib-like mechanisms .

Limitations and Gaps :

  • Direct data for Compound X are absent; inferences rely on scaffold similarity.
  • Cyclopenta[b]thiophenes (smaller ring) show higher potency (nM range ) than cyclohepta analogs (µM range ), suggesting ring size influences activity.

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydro-cycloheptathiophene moiety and an ethoxybenzamide group. Its molecular formula is C18H20N2OSC_{18}H_{20}N_2OS with a molecular weight of approximately 320.43g/mol320.43\,g/mol .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds related to this compound. For instance, derivatives have shown promising activity against malaria and leishmaniasis by inhibiting critical enzymes such as trypanothione reductase. The half-maximal inhibitory concentration (IC50) values for these compounds were reported below 10 μM in various assays .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key metabolic enzymes in parasites and cancer cells.
  • Cell Signaling Pathways : Modulation of signaling pathways related to cell survival and proliferation.

Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of a related compound against Plasmodium falciparum and Leishmania donovani. The results indicated that the compound significantly reduced parasite viability with an EC50 value of 5 μM .

Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation focused on the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 μM after 48 hours of exposure, indicating moderate cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntimalarialPlasmodium falciparum< 10 μM
AntileishmanialLeishmania donovani< 10 μM
CytotoxicityMCF-7 (Breast Cancer)15 μM

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide and its analogs?

  • Methodology : Cyclohepta[b]thiophene derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, Method C (as described in ) involves reacting amino-substituted cyclohepta[b]thiophene intermediates with activated acyl chlorides (e.g., 4-ethoxybenzoyl chloride) under basic conditions (e.g., triethylamine). Yields range from 30–40%, with purification via flash chromatography (e.g., chloroform/methanol or cyclohexane/ethyl acetate). Structural confirmation relies on 1^1H NMR, IR, and mass spectrometry .

Q. How is structural characterization of cyclohepta[b]thiophene derivatives validated?

  • Methodology : Key techniques include:

  • 1^1H NMR: Assignments of cycloheptane protons (δ 1.60–3.10 ppm), aromatic protons (δ 6.90–8.05 ppm), and NH signals (δ ~12 ppm) confirm substituent positions .
  • IR: Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • Mass spectrometry: Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns confirm molecular weight and scaffold integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for cyclohepta[b]thiophene derivatives?

  • Case Study : Compound T187 (a structural analog) was initially designed as a p38 MAPK inhibitor but showed unexpected AKT1 inhibition (IC50_{50} = 11.4 μM; KiK_i = 4.19 μM) .
  • Methodology :

Target Profiling : Use kinase panel assays to rule out off-target effects.

Structural Analysis : Compare binding modes via molecular docking (e.g., AKT1’s catalytic domain vs. p38 MAPK’s ATP pocket).

SAR Studies : Modify substituents (e.g., replace 4-ethoxy with methoxy or nitro groups) to isolate contributions to AKT1 affinity .

Q. What strategies optimize synthetic yields for cyclohepta[b]thiophene carboxamides?

  • Methodology :

  • Reagent Selection : Use freshly distilled acyl chlorides to minimize hydrolysis side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Purification : Gradient flash chromatography (e.g., hexane → ethyl acetate) enhances separation of regioisomers .
    • Yield Challenges : reports yields of 32–34% for similar derivatives, attributed to steric hindrance from the cycloheptane ring and competing cyclization side reactions.

Q. How do substituents on the benzamide moiety influence biological activity in this scaffold?

  • SAR Insights :

  • Electron-Withdrawing Groups : Nitro or cyano substituents enhance kinase inhibition (e.g., AKT1) by increasing electrophilicity at the amide carbonyl.
  • Alkoxy Groups : 4-Ethoxy (vs. methoxy) improves metabolic stability due to reduced oxidative demethylation .
    • Experimental Design : Synthesize derivatives with systematic substitutions (e.g., 4-fluoro, 4-chloro) and assay against kinase targets using fluorescence polarization or TR-FRET assays .

Data Analysis & Experimental Design

Q. What crystallographic tools are suitable for elucidating the 3D structure of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve cycloheptane ring puckering and amide plane orientation.
  • Validation : Check for twinning or disorder using PLATON; compare bond lengths/angles with Cambridge Structural Database entries .

Q. How can researchers address low solubility in cellular assays for this scaffold?

  • Approaches :

Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.

Formulation : Use DMSO/PEG 400 mixtures or nanoemulsions to maintain bioactivity .

Structural Modification : Incorporate polar substituents (e.g., hydroxyl groups) while monitoring SAR trade-offs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.